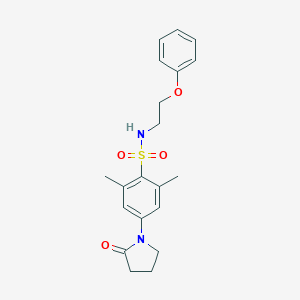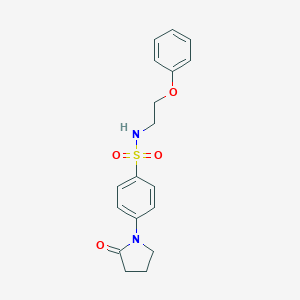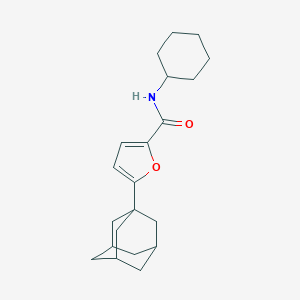
5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide, also known as MPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MPPC is a member of the dioxane family of compounds and is known for its ability to modulate the activity of certain enzymes in the body.
Wirkmechanismus
The mechanism of action of 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide involves the inhibition of enzymes known as phosphodiesterases (PDEs). PDEs are responsible for the breakdown of cyclic nucleotides, which are important signaling molecules that regulate a wide range of physiological processes. By inhibiting PDEs, 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide increases the levels of cyclic nucleotides in the body, which can have a variety of effects on cellular signaling pathways.
Biochemical and Physiological Effects:
5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. These effects include the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of inflammatory responses. 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide in lab experiments is its specificity for certain PDE isoforms. This allows researchers to selectively target specific signaling pathways and investigate their role in various physiological processes. However, one limitation of using 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide is its relatively low potency compared to other PDE inhibitors, which can limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide. One area of interest is the development of more potent and selective PDE inhibitors based on the structure of 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide. Another area of interest is the investigation of the neuroprotective effects of 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide in human clinical trials. Additionally, 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide may have potential applications in the treatment of inflammatory and autoimmune diseases, although further research is needed to explore these possibilities.
Synthesemethoden
The synthesis of 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide involves a multi-step process that begins with the reaction of 2-bromoethyl phenyl ether with 2-phenylacetonitrile to form the intermediate compound, 2-phenylacetonitrile-2-(2-phenoxyethyl) ether. This intermediate is then reacted with methylamine to form the final product, 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide has been used extensively in scientific research due to its potential applications in the field of drug discovery. Specifically, 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide has been shown to inhibit the activity of certain enzymes that are involved in the regulation of various physiological processes, including inflammation, cell growth, and apoptosis.
Eigenschaften
Molekularformel |
C20H23NO4 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide |
InChI |
InChI=1S/C20H23NO4/c1-20(14-24-18(25-15-20)16-8-4-2-5-9-16)19(22)21-12-13-23-17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3,(H,21,22) |
InChI-Schlüssel |
VZMJFZDJBINXSN-UHFFFAOYSA-N |
SMILES |
CC1(COC(OC1)C2=CC=CC=C2)C(=O)NCCOC3=CC=CC=C3 |
Kanonische SMILES |
CC1(COC(OC1)C2=CC=CC=C2)C(=O)NCCOC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{2-[(4-fluoroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B299621.png)
![N-(2-phenoxyphenyl)-2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B299626.png)
![2-[[(5Z)-4-benzyl-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]-N,N-dimethylacetamide](/img/structure/B299628.png)
![N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B299631.png)

![3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B299633.png)




![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B299642.png)

![1-{[1-(Phenylsulfonyl)-2-pyrrolidinyl]carbonyl}piperidine](/img/structure/B299645.png)